molecular formula C30H43FN4O11 B13725195 Caspase-8 Inhibitor II

Caspase-8 Inhibitor II

Cat. No.: B13725195
M. Wt: 654.7 g/mol
InChI Key: PHLCQASLWHYEMX-RBMJUQRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caspase-8 Inhibitor II is a selective small-molecule inhibitor targeting caspase-8, a key initiator protease in the extrinsic apoptotic pathway. Caspase-8 is activated by death receptors (e.g., Fas, TRAIL) and plays dual roles in apoptosis and necroptosis regulation . Structural studies reveal that caspase-8 undergoes significant conformational changes upon inhibitor binding. For example, the irreversible inhibitor Ac-DEVD-cmk induces shifts in over 70 peaks in [¹⁵N,¹H]-TROSY NMR spectra, suggesting extensive structural reorganization beyond the 21 amino acids directly involved in inhibitor binding . Pharmacologically, this compound has demonstrated efficacy in suppressing inflammation-driven angiogenesis in corneal neovascularization (CNV) models by downregulating macrophage-derived VEGF-A and pro-inflammatory cytokines . It also exhibits neuroprotective effects by enabling selective necroptosis of inflamed microglia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-IETD-fmk involves the following steps:

Industrial Production Methods: Industrial production of Z-IETD-fmk follows similar synthetic routes but on a larger scale. The process involves:

Scientific Research Applications

Applications in Cancer Research

  • Modulation of Apoptosis :
    • Caspase-8 Inhibitor II has been used to investigate its role in cancer cell survival . For instance, studies have shown that inhibiting caspase-8 can enhance the resistance of cancer cells to apoptosis induced by chemotherapeutic agents. This suggests that targeting caspase-8 may improve the efficacy of certain cancer treatments by preventing premature cell death .
  • Combination Therapies :
    • Recent research demonstrated that combining this compound with other agents, such as gemcitabine and Mcl-1 inhibitors, significantly increased cell death in pancreatic cancer cells. This combination therapy enhances the assembly of apoptotic complexes, leading to improved therapeutic outcomes .
  • Targeting Metastasis :
    • Interestingly, while caspase-8 is known for its pro-apoptotic functions, it has also been implicated in promoting metastasis under certain conditions. Studies indicate that inhibiting caspase-8 can suppress neuroblastoma metastasis by preventing non-apoptotic cell migration, highlighting its dual role in cancer biology .

Role in Immune Response

  • Monocyte Activation :
    • Caspase-8 plays a critical role in regulating monocyte activation and cytokine release. Research indicates that inhibiting caspase-8 can reduce monocyte activation, which may be beneficial in conditions like systemic inflammatory response syndrome (SIRS). This application underscores the potential of this compound as a therapeutic agent in managing inflammatory diseases .
  • Sepsis Models :
    • In murine models of sepsis, broad caspase inhibitors have shown promise in reducing monocyte accumulation and promoting their death via necroptosis. This suggests that targeting caspase-8 could be a viable strategy for controlling excessive immune responses during sepsis .

Case Studies and Findings

StudyObjectiveFindings
Nature 2023Optogenetic control of apoptosisDeveloped methods to induce apoptosis via caspase-8 activation using blue light; demonstrated high efficiency with Opto-Casp8-V2 .
Oncotarget 2016Role of caspase-8 in monocyte activationFound that inhibition leads to decreased cytokine release and promotes necroptosis, suggesting potential for SIRS treatment .
Cancer Research 2009Caspase-8's role in neuroblastomaShowed that inhibition can reduce metastasis while promoting cell migration under non-apoptotic conditions .

Comparison with Similar Compounds

Specificity and Selectivity

Caspase-8 Inhibitor II is distinct from pan-caspase inhibitors (e.g., Q-VD-OPh) due to its caspase-8 selectivity. For instance:

  • Q-VD-OPh : Broadly inhibits caspases-3, -8, and -9 (IC₅₀ ~100 nM) but lacks specificity, leading to off-target effects in neurodegenerative models .
  • Z-IETD-fmk : A caspase-8-selective inhibitor (IC₅₀ ~50 nM) effective in blocking extrinsic apoptosis in Ramos lymphoma cells but fails to inhibit caspase-8-independent BID cleavage in FP-induced apoptosis .
  • cFLIP : A natural caspase-8 homolog that competitively inhibits caspase-8 activation in the death-inducing signaling complex (DISC) but lacks catalytic activity .

Table 1: Inhibition Profiles of Caspase-8 Inhibitors

Compound Target Specificity Key Functional Role Therapeutic Application
This compound Caspase-8 Suppresses CNV, neuroprotection Angiogenesis, neurodegenerative diseases
Z-IETD-fmk Caspase-8 Blocks extrinsic apoptosis in Ramos cells Cancer therapy
Q-VD-OPh Pan-caspase Neuroprotection via necroptosis modulation Stroke, neurodegeneration
cFLIP Caspase-8 (competitive) Regulates immune signaling Autoimmune/Inflammatory disorders

Structural and Mechanistic Differences

  • Ac-DEVD-cmk : Binds covalently to caspase-8’s active site, inducing structural shifts in >70 residues, which may explain its irreversible inhibition .
  • AC-LETD-CHO : A reversible caspase-8 inhibitor that attenuates HAMLET-induced apoptosis to levels comparable to pan-caspase inhibitors, suggesting high potency .
  • Caspase-9 Inhibitors : Exhibit lower efficacy (32% apoptosis reduction vs. 65% for caspase-8 inhibitors) in AGE-induced fibroblast apoptosis, highlighting pathway-specific roles .

Efficacy in Cell-Based Assays

  • This compound reduces apoptosis by 65% in fibroblasts exposed to AGEs, outperforming caspase-9 inhibitors (32%) .
  • In contrast, Z-IETD-fmk fails to inhibit FP-induced BID cleavage, which is instead blocked by the pan-caspase inhibitor Boc-FMK, underscoring context-dependent limitations .
  • AC-LETD-CHO shows near-complete inhibition of HAMLET-induced apoptosis in U87MG cells, comparable to z-VAD-FMK, indicating robust caspase-8 dependency in this model .

Key Research Findings and Clinical Implications

  • Structural Plasticity : Caspase-8’s conformational flexibility upon inhibitor binding may explain off-target effects of less selective inhibitors .
  • Pathway Crosstalk : Caspase-8 inhibitors may inadvertently promote necroptosis in RIPK1-variant models, necessitating combination therapies with MLKL inhibitors .

Biological Activity

Caspase-8 Inhibitor II, also known as Z-IE(OMe)TD(OMe)-FMK, is a potent and irreversible inhibitor of caspase-8 and granzyme B. It has garnered significant attention in research due to its multifaceted role in regulating apoptosis, inflammation, and immune responses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Caspase-8 is a critical initiator of apoptosis, particularly in the extrinsic pathway triggered by death receptors. The inhibition of caspase-8 can lead to the modulation of cell death pathways, including the promotion of necroptosis—a form of programmed necrosis. This compound acts by binding to the active site of caspase-8, preventing its activation and subsequent apoptotic signaling.

Key Mechanisms:

  • Inhibition of Apoptosis : By blocking caspase-8 activity, the inhibitor prevents apoptosis induced by various stimuli, such as TNF-α.
  • Promotion of Necroptosis : Inhibition can shift cell death from apoptosis to necroptosis under certain conditions, particularly in cells lacking functional caspase-8 .
  • Regulation of Inflammation : Caspase-8 plays a role in inflammatory responses; its inhibition can enhance pro-inflammatory cytokine production in neutrophils .

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity Description References
Apoptosis Inhibition Prevents cell death in various models, including cancer cells and immune cells.
Necroptosis Induction Shifts cell death mechanisms towards necroptosis in absence of caspase-8.
Enhanced Neutrophil Activation Promotes cytokine release and neutrophil influx during bacterial infections.
Suppression of Inflammation Reduces inflammatory responses in models of neuroinflammation and angiogenesis.
Cancer Therapeutics Potential use in sensitizing resistant cancer cells to TRAIL-induced apoptosis.

Case Studies

  • Bacterial Infection Model :
    • Administration of this compound (z-IETD-fmk) in mice improved outcomes in lethal bacterial peritonitis by enhancing neutrophil activation and cytokine production without inducing cell death . This highlights the potential for therapeutic applications in infectious diseases.
  • Neuroinflammation :
    • A study demonstrated that pharmacological inhibition of caspase-8 suppressed inflammation-induced angiogenesis in corneal injury models. The inhibitor reduced macrophage recruitment and inflammatory cytokine expression significantly .
  • Cancer Research :
    • Research indicated that targeting caspase-8 could enhance the efficacy of TRAIL (TNF-related apoptosis-inducing ligand) therapy against resistant cancer cells by promoting apoptosis through enhanced caspase-8 activation when combined with TRAIL .

Research Findings

Recent studies have elucidated various roles for caspase-8 beyond its traditional function in apoptosis:

  • Caspase-8 and Necroptosis :
    • Caspase-8 auto-cleavage is essential for mediating apoptosis while also inhibiting necroptosis by regulating complex formation with RIPK1 and RIPK3 . This dual role suggests that manipulating caspase-8 activity could provide therapeutic avenues for diseases characterized by dysregulated cell death.
  • Inflammatory Response Modulation :
    • The inhibition of caspase-8 has been shown to unleash pro-inflammatory cytokines in neutrophils while simultaneously preventing cell death, indicating a regulatory role that could be exploited for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Caspase-8 Inhibitor II (Z-IETD-FMK) selectively targets caspase-8?

this compound (Z-IETD-FMK) is a cell-permeable, irreversible inhibitor that covalently binds to the catalytic cysteine residue (Cys360) in the active site of caspase-7. Its structure includes a fluoromethylketone (FMK) group, which forms a thioether bond with the enzyme, blocking substrate recognition and proteolytic activity. The inhibitor’s selectivity is attributed to its tetrapeptide sequence (IETD), which mimics caspase-8’s preferred cleavage motif . To validate specificity, researchers should compare IC50 values against related caspases (e.g., caspase-9 or -10) using fluorogenic substrate assays .

Q. How should researchers design experiments to confirm the efficacy of this compound in blocking extrinsic apoptosis?

In apoptosis assays, pre-treat cells with Z-IETD-FMK (10–20 µM, 1–2 hours) before inducing extrinsic apoptosis (e.g., via TRAIL or FasL). Measure caspase-8 activation via immunoblotting (cleaved caspase-8 fragment, ~18/10 kDa) and downstream markers like caspase-3 cleavage. Use flow cytometry with Annexin V/PI to quantify apoptotic cells. Include controls with pan-caspase inhibitors (e.g., Z-VAD-FMK) to distinguish caspase-8-specific effects .

Q. What are the critical considerations for assessing cell permeability and stability of this compound in culture?

Z-IETD-FMK contains a cell-penetrating peptide motif, but its efficiency varies by cell type. Validate permeability using fluorescently tagged analogs or by comparing intracellular caspase-8 activity (e.g., FLICA assays) in treated vs. untreated cells. Stability in culture media can be assessed via HPLC or mass spectrometry over time, accounting for serum esterase activity that may degrade the inhibitor .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in non-apoptotic pathways, such as NF-κB regulation?

Caspase-8 has dual roles in apoptosis and NF-κB signaling. For example, in arsenic trioxide (As2O3)-treated cells, caspase-8 inhibition did not alter NF-κB activity, suggesting context-dependent signaling crosstalk . To dissect these pathways:

  • Use CRISPR/Cas9 to generate caspase-8 knockout cells and compare with inhibitor-treated cells.
  • Perform time-course experiments to track NF-κB activation (e.g., phospho-IκBα, p65 nuclear translocation) under apoptotic vs. non-apoptotic conditions .

Q. What experimental strategies can distinguish this compound’s effects on apoptosis versus necroptosis?

Caspase-8 inhibition can shift cell fate from apoptosis to RIPK1/RIPK3-mediated necroptosis. To differentiate:

  • Combine Z-IETD-FMK with necroptosis inhibitors (e.g., necrostatin-1 for RIPK1, GSK872 for RIPK3).
  • Monitor membrane integrity via LDH release (necroptosis) versus phosphatidylserine exposure (apoptosis).
  • Assess MLKL phosphorylation, a hallmark of necroptosis, via Western blot .

Q. How does this compound enhance or synergize with other therapies, such as TRAIL, in cancer models?

Z-IETD-FMK can unexpectedly enhance TRAIL-induced apoptosis in certain cancers by preventing caspase-8-dependent degradation of pro-apoptotic factors. For example, in ALL cells, co-treatment with TRAIL and Z-IETD-FMK upregulated DR5 and amplified caspase-8 activation via feedback loops. Methodological steps:

  • Titrate inhibitor concentrations to avoid off-target effects on other caspases.
  • Use RNA-seq to identify TRAIL pathway genes modulated by caspase-8 inhibition .

Q. Methodological Tables

Table 1. Key Parameters for Caspase-8 Inhibition Experiments

ParameterRecommendationReference
Inhibitor Concentration10–20 µM (pre-treatment: 1–2 hours)
Specificity ValidationCompare IC50 against caspase-9, -10
Apoptosis ReadoutAnnexin V/PI, caspase-3 cleavage
Necroptosis ExclusionNecrostatin-1, MLKL phosphorylation

Table 2. Common Pitfalls and Solutions

PitfallSolution
Off-target inhibition of caspase-10Use caspase-10-specific inhibitors (e.g., Z-AEVD-FMK)
Variable cell permeabilityValidate with FLICA or intracellular WB
Context-dependent NF-κB effectsCombine genetic and pharmacological tools

Properties

Molecular Formula

C30H43FN4O11

Molecular Weight

654.7 g/mol

IUPAC Name

methyl (4R)-5-[[(2S,3R)-1-[[(3R)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate

InChI

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20+,21+,25+,26-/m0/s1

InChI Key

PHLCQASLWHYEMX-RBMJUQRSSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.